2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a chemical compound with the molecular formula C18H20ClNO3. It is known for its unique structure, which includes a chlorophenyl group and a dimethoxyphenyl group connected through an acetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 3,4-dimethoxyphenethylamine.
Reaction: The reaction between 2-chlorobenzoyl chloride and 3,4-dimethoxyphenethylamine is carried out in the presence of a base such as triethylamine. The reaction is typically performed in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine
- 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanol
Comparison:
- Structural Differences: The primary difference lies in the functional groups attached to the ethyl chain. While the acetamide group is present in 2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, the similar compounds may have amine or alcohol groups.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity and biological activity.
- Biological Activity: The presence of different functional groups can influence the compound’s interaction with biological targets, potentially leading to different therapeutic effects or applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-22-16-8-7-13(11-17(16)23-2)9-10-20-18(21)12-14-5-3-4-6-15(14)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLVPLJVFXCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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